molecular formula C6H11NO4 B1605853 L-Glutamic acid, 2-methyl- CAS No. 6208-95-3

L-Glutamic acid, 2-methyl-

Cat. No.: B1605853
CAS No.: 6208-95-3
M. Wt: 161.16 g/mol
InChI Key: QHSCIWIRXWFIGH-LURJTMIESA-N
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Description

L-Glutamic acid, 2-methyl- is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes. This compound is known for its involvement in neurotransmission, protein synthesis, and cellular metabolism. It is structurally similar to L-glutamic acid but with an additional methyl group, which may influence its biochemical properties and interactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Glutamic acid, 2-methyl- can be synthesized through various chemical reactions. One common method involves the alkylation of L-glutamic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the methyl group attaching to the alpha carbon of the glutamic acid molecule.

Industrial Production Methods: Industrial production of L-Glutamic acid, 2-methyl- often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired compound through metabolic pathways that incorporate the methyl group into the glutamic acid structure. The fermentation broth is then subjected to purification processes to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: L-Glutamic acid, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto acids.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of keto acids.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

L-Glutamic acid, 2-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in neurotransmission and cellular metabolism.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of flavor enhancers and food additives.

Comparison with Similar Compounds

    L-Glutamic acid: The parent compound, lacking the additional methyl group.

    L-Glutamine: An amino acid structurally similar to L-glutamic acid but with an amide group instead of a carboxyl group.

    L-Aspartic acid: Another amino acid with a similar structure but with one fewer carbon atom.

Uniqueness: L-Glutamic acid, 2-methyl- is unique due to the presence of the methyl group, which can influence its biochemical properties and interactions. This structural modification may enhance its stability, alter its reactivity, and potentially provide distinct therapeutic benefits compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-2-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-6(7,5(10)11)3-2-4(8)9/h2-3,7H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSCIWIRXWFIGH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211126
Record name L-Glutamic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6208-95-3
Record name 2-Methylglutamic acid, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006208953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-2-methylpentanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLGLUTAMIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T858Z8Z72T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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